BenchChemオンラインストアへようこそ!

Sinbaglustat

GBA2 GCS Substrate Reduction Therapy

Sinbaglustat (ACT-519276/OGT2378) is the only brain-penetrant, orally bioavailable dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2) with ~50-fold selectivity for GBA2. Unlike Miglustat or Eliglustat, it achieves meaningful CNS exposure, enabling substrate reduction therapy and GBA2 modulation in neuronopathic LSDs, Parkinson's disease models, and ganglioside-driven oncology research. Procure high-purity (>98%) Sinbaglustat for target engagement assays, biomarker validation in CSF, and in vivo neuroprotection studies.

Molecular Formula C11H23NO4
Molecular Weight 233.30 g/mol
CAS No. 441061-33-2
Cat. No. B1681795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinbaglustat
CAS441061-33-2
SynonymsOGT-2378 ;  OGT2378;  OGT 2378;  sinbaglustat.
Molecular FormulaC11H23NO4
Molecular Weight233.30 g/mol
Structural Identifiers
SMILESCCCCCN1CC(C(C(C1CO)O)O)O
InChIInChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9-,10+,11+/m0/s1
InChIKeyHCZQIIVHWYFIPW-UKKRHICBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sinbaglustat (ACT-519276/OGT2378): A Brain-Penetrant Dual GCS/GBA2 Inhibitor for Lysosomal Storage and Neurodegenerative Research


Sinbaglustat (CAS 441061-33-2, synonym ACT-519276/OGT2378) is an orally bioavailable, brain-penetrant small-molecule iminosugar [1]. It functions as a dual inhibitor targeting glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2), enzymes central to glycosphingolipid metabolism [2]. Unlike first-generation GCS inhibitors, Sinbaglustat is characterized by a markedly higher potency for GBA2 over GCS and has demonstrated clinical tolerability up to 2,000 mg single doses in Phase I trials [3].

Why Generic GCS Inhibitors Cannot Substitute for Sinbaglustat in CNS-Focused and Dual-Target Research


Conventional glucosylceramide synthase (GCS) inhibitors, such as Miglustat and Eliglustat, exhibit poor or negligible blood-brain barrier (BBB) penetration and limited activity against non-lysosomal glucosylceramidase (GBA2) . This pharmacological profile restricts their utility to peripheral lysosomal storage disorders (e.g., Gaucher disease type 1) and precludes meaningful investigation in central nervous system (CNS) indications. Sinbaglustat's unique combination of brain penetrance and high-potency GBA2 inhibition (approximately 50-fold greater than its GCS inhibition) enables CNS target engagement and modulation of neuronal glycosphingolipid pools, a capability absent in most in-class alternatives . Substitution with generic GCS inhibitors would therefore fail to recapitulate key pharmacodynamic effects observed in preclinical models of GM1 gangliosidosis and other neurodegenerative conditions [1].

Quantitative Differentiation of Sinbaglustat Versus In-Class Comparators: Head-to-Head and Cross-Study Evidence


Target Selectivity: 50-Fold Higher Potency for GBA2 Over GCS Distinguishes Sinbaglustat from Balanced or GCS-Selective Inhibitors

Sinbaglustat demonstrates a 50-fold greater inhibitory potency for non-lysosomal glucosylceramidase (GBA2) compared to glucosylceramide synthase (GCS) [1]. This selectivity profile is unique among clinically evaluated iminosugars: Miglustat exhibits a GCS/GBA2 potency ratio of approximately 1:2.5 (IC50 32 µM for GCS vs 81 µM for GBA2), while Eliglustat and Venglustat are highly selective GCS inhibitors with minimal reported GBA2 activity . The 50-fold bias toward GBA2 inhibition enables Sinbaglustat to modulate glycosphingolipid catabolism without completely suppressing de novo synthesis at lower doses, a pharmacodynamic nuance critical for CNS applications.

GBA2 GCS Substrate Reduction Therapy Lysosomal Storage Disorders

CNS Penetration: Sinbaglustat Crosses the Blood-Brain Barrier Unlike Miglustat and Eliglustat

Sinbaglustat is characterized as a brain-penetrating small molecule, with preclinical studies confirming CNS exposure and target engagement in the brain [1]. In contrast, Miglustat exhibits limited BBB permeability and is not indicated for primary CNS manifestations of lysosomal storage disorders [2]. Eliglustat, a larger ceramide analog, does not appreciably cross the BBB and is restricted to peripheral (non-neuronopathic) Gaucher disease . Venglustat (ibiglustat) is also brain-penetrant, representing the closest in-class comparator for CNS applications; however, Sinbaglustat's distinct dual-target profile with GBA2 predominance differentiates its CNS pharmacology from Venglustat's GCS-selective mechanism [3].

Blood-Brain Barrier CNS Penetration Neurodegeneration GM1 Gangliosidosis

In Vivo Efficacy: Sinbaglustat Delays Motor Impairment and Reduces Neuronal Vacuolation in GM1 Gangliosidosis Model

In the Glb1-/- transgenic mouse model of GM1 gangliosidosis, Sinbaglustat treatment (300 mg/kg/day p.o.) delayed the onset of motor impairment and slowed clinical disease progression [1]. Histologically, Sinbaglustat reduced neuronal vacuolation at both 10 mg/kg/day and 300 mg/kg/day doses, with the higher dose additionally decreasing axonal damage and astrogliosis [1]. Importantly, these benefits occurred without reducing CNS GM1 ganglioside levels, indicating that the therapeutic-like effect is mediated primarily through GBA2 inhibition rather than GCS suppression [2]. Comparative efficacy data for other GCS inhibitors (e.g., Miglustat, Venglustat) in this specific GM1 model are not available; Sinbaglustat is among the first compounds to demonstrate functional neuroprotection in this context.

GM1 Gangliosidosis Neuroprotection Substrate Reduction Therapy In Vivo Efficacy

Clinical Tolerability: Sinbaglustat Well-Tolerated Up to 2,000 mg Single Dose and 1,000 mg BID for 7 Days in Phase I

In the first-in-human Phase I study, Sinbaglustat was well-tolerated in single ascending doses (SAD) up to 2,000 mg and in multiple ascending doses (MAD) up to 1,000 mg twice daily (b.i.d.) for 7 days [1]. Plasma concentrations decreased biphasically, and steady-state was reached by Day 2 without accumulation [2]. This tolerability profile compares favorably with Miglustat, which is associated with significant gastrointestinal adverse events (diarrhea, weight loss) and tremor at therapeutic doses, and with Eliglustat, which requires CYP2D6 genotyping due to drug-drug interaction risks . Venglustat has also demonstrated acceptable tolerability in Phase I/II studies; however, direct comparative tolerability data between Sinbaglustat and Venglustat are not available.

Phase I Clinical Trial Tolerability Pharmacokinetics First-in-Human

Peripheral Pharmacodynamics: Dose-Dependent Reduction in Plasma Glucosylceramide and Complex Glycosphingolipids Confirms Dual Target Engagement

Sinbaglustat treatment in healthy human subjects produced dose-dependent decreases in plasma glucosylceramide (GlcCer), lactosylceramide, and globotriaosylceramide, confirming peripheral GCS inhibition [1]. Notably, after treatment cessation, GlcCer levels rebounded above baseline at the lowest doses—a phenomenon attributed to Sinbaglustat's higher potency for GBA2 compared to GCS [2]. This rebound effect provides direct pharmacodynamic evidence of dual target engagement and distinguishes Sinbaglustat's biomarker signature from pure GCS inhibitors like Eliglustat or Venglustat, which produce unidirectional decreases in GlcCer without GBA2-mediated rebound.

Pharmacodynamics Target Engagement Glycosphingolipid Biomarker

Optimal Research Applications for Sinbaglustat Based on Verified Differentiation Evidence


CNS Lysosomal Storage Disorders: Preclinical Studies of GM1/GM2 Gangliosidoses and Niemann-Pick Type C

Sinbaglustat is uniquely suited for in vivo studies of CNS lysosomal storage disorders due to its confirmed brain penetrance and functional neuroprotection in the GM1 gangliosidosis mouse model [1]. Unlike Miglustat and Eliglustat, which fail to achieve meaningful CNS exposure, Sinbaglustat can be used to evaluate substrate reduction therapy (SRT) and GBA2 modulation in neuronopathic LSDs. Researchers should prioritize Sinbaglustat for studies requiring CNS target engagement and assessment of motor/cognitive endpoints in transgenic models.

Investigating GBA2-Mediated Pathways in Neurodegeneration (e.g., Parkinson's Disease with GBA Mutations)

Given its 50-fold higher potency for GBA2 over GCS, Sinbaglustat is the preferred tool compound for dissecting GBA2-dependent mechanisms in models of Parkinson's disease, particularly those involving GBA1 mutations and glucocerebrosidase dysfunction [2]. Its ability to elevate GlcCer (the GBA2 substrate) in the brain provides a pharmacodynamic readout for GBA2 inhibition that cannot be replicated with GCS-selective inhibitors like Venglustat or Eliglustat.

Pharmacodynamic Studies Requiring Dual GCS/GBA2 Target Engagement and CNS/Peripheral Biomarker Correlation

Sinbaglustat's unique dual-target pharmacodynamic signature—dose-dependent GSL reduction followed by GBA2-mediated GlcCer rebound—makes it an ideal reference compound for studies validating glycosphingolipid biomarkers in plasma and cerebrospinal fluid (CSF) [3]. Researchers developing SRT agents or studying sphingolipid metabolism can use Sinbaglustat to benchmark target engagement assays and correlate peripheral PD changes with CNS effects.

Oncology Research: Ganglioside-Dependent Tumor Progression Models

Sinbaglustat (OGT2378) has demonstrated significant anti-tumor activity in syngeneic melanoma models, reducing tumor volume by approximately 10-fold when administered prophylactically and similarly impeding established tumors [4]. The compound's ability to deplete tumor gangliosides by >98% without direct cytotoxicity makes it a valuable tool for investigating ganglioside-mediated tumor progression, immune evasion, and metastasis, distinct from conventional cytotoxic chemotherapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sinbaglustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.